molecular formula C15H15NO B1392194 3-(2,3-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187166-74-0

3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Cat. No. B1392194
M. Wt: 225.28 g/mol
InChI Key: HEKPRYRMXRETQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylbenzoyl)-4-methylpyridine is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is also known by its IUPAC name (2,3-dimethylphenyl) (4-methyl-3-pyridinyl)methanone .


Molecular Structure Analysis

The InChI code for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine is 1S/C15H15NO/c1-10-5-4-6-13(12(10)3)15(17)14-9-16-8-7-11(14)2/h4-9H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

  • Photochemical Dimerization

    • 3-(2,3-Dimethylbenzoyl)-4-methylpyridine has been studied in the context of photochemical dimerization, a process where ultraviolet irradiation results in the formation of dimers, compounds formed from two identical molecules. This research has broad applications in understanding the chemical and physical properties of these dimers (Taylor & Kan, 1963).
  • C-C Coupling in Organometallic Chemistry

    • It's been explored in intramolecular carbon-carbon (C-C) coupling reactions. These reactions are significant in the formation of complex organic compounds, and understanding them is crucial for advancing synthetic chemistry (Arevalo, Riera, & Pérez, 2017).
  • Antioxidant, Antitumor, and Antimicrobial Activities

    • Research has been conducted on derivatives of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine for their potential antioxidant, antitumor, and antimicrobial activities. This is vital for the development of new pharmaceuticals (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
  • Synthesis of Complex Molecules

    • The compound is used in the synthesis of complex molecules, such as benzimidazole derivatives. These syntheses contribute to the development of new materials and chemicals with various applications (Xiang-jun, 2006).
  • Catalysis in H-D Exchange Reactions

    • It plays a role in catalyzed hydrogen-deuterium exchange reactions, a process important in the study of reaction mechanisms and the synthesis of isotopically labeled compounds (Guy & Shapley, 2009).
  • DNA-Binding Studies

    • There's research into its role in DNA-binding behaviors, particularly in understanding how different ligands affect DNA interactions. This has implications for the development of drugs targeting genetic material (Xu, Zheng, Deng, Lin, Zhang, & Ji, 2003).
  • Heterocyclic Compound Studies

    • Studies have focused on its condensation reactions with other compounds to form various heterocyclic compounds, which are crucial in pharmaceutical and agrochemical industries (Mitchell & Reid, 1982).
  • Spin-Crossover Iron(II) Complexes

  • Formation of Nitrogen versus π-Complexes

    • It has been used in studies to understand structure-reactivity relationships in the formation of nitrogen versus π-complexes, essential for the development of coordination chemistry (Fish, Baralt, & Kim, 1991).
  • Photocatalytic CO2 Reduction

properties

IUPAC Name

(2,3-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-5-4-6-13(12(10)3)15(17)14-9-16-8-7-11(14)2/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKPRYRMXRETQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=C(C=CN=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223607
Record name (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylbenzoyl)-4-methylpyridine

CAS RN

1187166-74-0
Record name (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-(2,3-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.